1,2-Dimethylcyclohexanol
CAS No.: 1333-45-5
Cat. No.: VC20957326
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333-45-5 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 1,2-dimethylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3 |
| Standard InChI Key | RAZWADXTNBRANC-UHFFFAOYSA-N |
| SMILES | CC1CCCCC1(C)O |
| Canonical SMILES | CC1CCCCC1(C)O |
Introduction
Physical and Chemical Properties
Structure and Isomerism
1,2-Dimethylcyclohexanol features a cyclohexane ring with a hydroxyl group at carbon 1 and methyl groups at positions 1 and 2. The compound exhibits stereoisomerism, with the two primary forms being:
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cis-1,2-dimethylcyclohexanol (CAS: 19879-12-0): Where the methyl groups are on the same side of the cyclohexane ring plane
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trans-1,2-dimethylcyclohexanol: Where the methyl groups are on opposite sides of the cyclohexane ring plane
These stereoisomers demonstrate different physical properties and reactivity patterns, contributing to the compound's versatility in chemical applications .
Physical Properties
The physical properties of 1,2-dimethylcyclohexanol vary slightly between its isomeric forms, but general characteristics are summarized in the following table:
Chemical Properties
1,2-Dimethylcyclohexanol demonstrates reactivity typical of secondary alcohols, with additional influences from the methyl substituents that affect steric hindrance and reaction pathways. Key chemical properties include:
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Moderate acidity of the hydroxyl group (pKa approximately 15.40)
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Susceptibility to oxidation at the hydroxyl position
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Ability to undergo dehydration to form various alkenes
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Potential for esterification reactions
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Stereochemical complexity that influences reaction outcomes
The presence of the two methyl groups creates significant steric effects that influence the reactivity of the hydroxyl group and the conformational preferences of the cyclohexane ring. These steric factors contribute to the compound's unique reaction patterns, particularly in elimination reactions where regioselectivity becomes important .
Synthesis Methods
Industrial Production
Industrial production of 1,2-dimethylcyclohexanol typically employs efficient, scalable methods that can be implemented in large reactors under controlled conditions. The primary industrial routes include:
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Hydrogenation of 1,2-dimethylcyclohexanone under high pressure and temperature conditions using metal catalysts such as platinum or palladium
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Reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) followed by methylation and hydrolysis
These processes are carried out in specialized reactors with precise control of reaction parameters to ensure high yield and purity. Catalysts play a crucial role in directing the stereochemical outcome of these reactions, influencing the ratio of cis to trans isomers in the final product.
Laboratory Synthesis
Several laboratory methods have been developed for the synthesis of 1,2-dimethylcyclohexanol, each offering different advantages in terms of yield, stereoselectivity, and accessibility. Key methods include:
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Reduction of 1,2-dimethylcyclohexanone using lithium aluminum tetrahydride and aluminum trichloride in diethyl ether (94% yield)
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Hydroxylation of 1,2-dimethylcyclohexene through various routes:
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Performic acid hydroxylation yielding trans-1,2-dimethylcyclohexane-1,2-diol (22% yield)
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Osmium tetroxide-catalyzed hydroxylation producing cis-1,2-dimethylcyclohexane-1,2-diol (2% yield)
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Selective C-H bond hydroxylation of cyclohexanes in water using supramolecular control with β-CD and γ-CD as hosts
The reaction conditions significantly influence the stereochemical outcome of these syntheses. For example, the use of different reducing agents or catalysts can favor the formation of either the cis or trans isomer .
Comparative Analysis of Synthesis Routes
Different synthesis methods offer varying advantages in terms of yield, stereoselectivity, and reaction conditions:
Chemical Reactions
Oxidation Reactions
1,2-Dimethylcyclohexanol undergoes oxidation to form 1,2-dimethylcyclohexanone under controlled conditions. This reaction typically employs oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) in acidic aqueous media.
The oxidation mechanism involves:
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Protonation of the hydroxyl group to form an oxonium ion
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Deprotonation and electron transfer to the oxidizing agent
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Formation of a ketone through a two-electron oxidation process
This reaction proceeds with yields of approximately 75% and represents an important transformation for the conversion of 1,2-dimethylcyclohexanol to its corresponding ketone.
Dehydration Reactions
Acid-catalyzed dehydration of 1,2-dimethylcyclohexanol produces alkenes via carbocation intermediates, often accompanied by rearrangements. This reaction typically employs concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures (80-120°C).
The dehydration products include:
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1,2-Dimethylcyclohexene (Zaitsev product) via β-hydrogen elimination
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Isopropylidenecyclopentane via ring contraction after a carbocation shift
The distribution of products depends on reaction conditions, with higher temperatures typically favoring the formation of the thermodynamically more stable alkene.
Pyrolysis Studies
Research has investigated the pyrolysis of derivatives of 1,2-dimethylcyclohexanol, particularly the hydrogen phthalate ester of trans-1,2-dimethylcyclohexanol. Key findings include:
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The hydrogen phthalate ester of trans-1,2-dimethylcyclohexanol decomposes readily at 140°C
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Pyrolysis products include:
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2,3-dimethylcyclohexene (49%)
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2-methylmethylenecyclohexane (35%)
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1,2-dimethylcyclohexene (19%)
These studies have provided valuable insights into the mechanism of ester pyrolysis, suggesting that the hydrogen phthalate ester decomposes, at least partially, through a non-cyclic mechanism involving an ion pair .
An isotope study using phthalic anhydride enriched in ¹⁸O demonstrated enrichment of ¹⁸O in the alcohol portion of the undecomposed ester, supporting the ion pair mechanism hypothesis .
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Other Notable Reactions
1,2-Dimethylcyclohexanol participates in various other reactions typical of secondary alcohols:
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Esterification: Formation of esters such as hydrogen phthalate esters
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Etherification: Reaction with alkyl halides in the presence of a base
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Substitution reactions: Replacement of the hydroxyl group with various nucleophiles
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Elimination reactions: Formation of alkenes under specific conditions
These reactions provide versatile pathways for transforming 1,2-dimethylcyclohexanol into a range of derivatives with diverse applications in organic synthesis.
Applications
Organic Synthesis
In organic synthesis, 1,2-dimethylcyclohexanol serves as a versatile intermediate and solvent. Its unique structure allows for the study of stereochemical effects in cyclohexane derivatives, making it valuable in fundamental research and in the synthesis of more complex organic molecules.
The compound's well-defined stereochemistry and reactivity make it particularly useful in:
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Studying reaction mechanisms
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Preparing stereochemically defined products
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Serving as a model for more complex systems
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Developing new synthetic methodologies
Antimicrobial Properties
Research has highlighted the potential of 1,2-dimethylcyclohexanol as an antimicrobial and antifungal agent. Studies indicate that formulations containing this compound effectively disrupt microbial cell membranes, showcasing its potential in personal care applications.
Antimicrobial activity against various organisms has been documented:
| Organism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 5 |
| Escherichia coli | 12 | 5 |
| Candida albicans | 18 | 10 |
| These findings suggest potential applications in developing antimicrobial products where resistance to conventional agents is a concern. |
Pharmaceutical Applications
As a precursor in pharmaceutical synthesis, 1,2-dimethylcyclohexanol contributes to the development of bioactive compounds. Its derivatives have been investigated for enhanced pharmacological properties, with some showing promising results in preliminary studies.
Derivatives of 1,2-dimethylcyclohexanol and their activities include:
Fragrance and Flavor Industry
The distinct malt aroma of 1,2-dimethylcyclohexanol makes it valuable in the production of fragrances and flavors. In industrial settings, the compound is utilized to impart specific olfactory properties to various products.
The compound also acts as a stabilizer in various chemical processes related to fragrance development, contributing to the longevity and quality of scented products.
Recent Research Developments
Selective C-H Bond Hydroxylation
Recent research has explored selective C-H bond hydroxylation of cyclohexanes in water through supramolecular control. A study by Yang, Bin, Cui, Jian-Fang, and Wong, Man Kin demonstrated that using β-CD and γ-CD as supramolecular hosts enables selective hydroxylation of cyclohexane substrates, including trans/cis-1,4-, 1,3-, and 1,2-dimethylcyclohexanes .
This approach achieved hydroxylation in water with yields of up to 54%, representing a significant advancement in green chemistry approaches to C-H bond functionalization. The method also demonstrated site-selective C-H bond hydroxylation of (+)-menthol by obstructing the approach of dioxirane to C-H bonds with higher steric hindrance through inclusion complexation with β-CD and γ-CD .
Stereochemical Studies
Investigations into the stereochemistry of 1,2-dimethylcyclohexanol and its derivatives have provided valuable insights into conformational analysis and reaction mechanisms. The different behavior of cis and trans isomers in various reactions has been extensively studied, contributing to our understanding of stereochemical effects in cyclohexane systems .
Research on the pyrolysis of the hydrogen phthalate ester of trans-1,2-dimethylcyclohexanol has been particularly informative, revealing how stereochemistry influences decomposition pathways and product distributions. These studies support the hypothesis that steric factors play a crucial role in determining reaction mechanisms and outcomes .
Biological Activity Investigations
Recent research has begun to explore the therapeutic potential of 1,2-dimethylcyclohexanol in drug development. Its role as an intermediate in synthesizing biologically active compounds positions it as a valuable asset in medicinal chemistry.
Preliminary studies suggest that derivatives of this compound may exhibit enhanced pharmacological properties compared to their parent structure. While the pharmacokinetic profile of 1,2-dimethylcyclohexanol remains under-researched, its molecular structure suggests moderate lipophilicity (LogP ≈ 1.95), indicating potential absorption through biological membranes .
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